Cas no 2680878-15-1 (2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid)

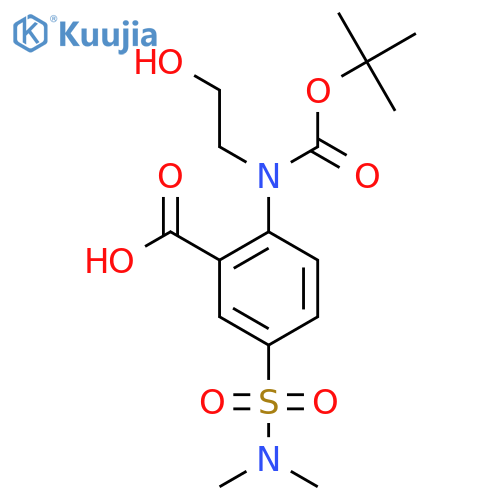

2680878-15-1 structure

商品名:2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid

2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2680878-15-1

- 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid

- EN300-28302480

- 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid

-

- インチ: 1S/C16H24N2O7S/c1-16(2,3)25-15(22)18(8-9-19)13-7-6-11(10-12(13)14(20)21)26(23,24)17(4)5/h6-7,10,19H,8-9H2,1-5H3,(H,20,21)

- InChIKey: NBJPTPPWPPXUGR-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=C(C(=O)O)C=1)N(C(=O)OC(C)(C)C)CCO)(N(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 388.13042228g/mol

- どういたいしつりょう: 388.13042228g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 607

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 133Ų

2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302480-0.25g |

2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid |

2680878-15-1 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-28302480-0.05g |

2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid |

2680878-15-1 | 95.0% | 0.05g |

$563.0 | 2025-03-19 | |

| Enamine | EN300-28302480-2.5g |

2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid |

2680878-15-1 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28302480-10.0g |

2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid |

2680878-15-1 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-28302480-1g |

2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid |

2680878-15-1 | 1g |

$671.0 | 2023-09-07 | ||

| Enamine | EN300-28302480-10g |

2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid |

2680878-15-1 | 10g |

$2884.0 | 2023-09-07 | ||

| Enamine | EN300-28302480-1.0g |

2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid |

2680878-15-1 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28302480-5.0g |

2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid |

2680878-15-1 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 | |

| Enamine | EN300-28302480-0.5g |

2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid |

2680878-15-1 | 95.0% | 0.5g |

$645.0 | 2025-03-19 | |

| Enamine | EN300-28302480-0.1g |

2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid |

2680878-15-1 | 95.0% | 0.1g |

$591.0 | 2025-03-19 |

2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

2680878-15-1 (2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 152840-81-8(Valine-1-13C (9CI))

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬